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Compound of Interest

Compound Name: Amino-PEG9-acid

Cat. No.: B605474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Amino-PEG9-acid, a heterobifunctional

linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics

such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This

document provides a comprehensive overview of a plausible multi-step synthetic route,

including detailed experimental protocols and characterization data.

Amino-PEG9-acid possesses a terminal primary amine and a terminal carboxylic acid,

separated by a nine-unit polyethylene glycol (PEG) chain. This hydrophilic PEG spacer

enhances the solubility and pharmacokinetic properties of conjugated molecules. The amine

group readily reacts with activated esters and carboxylic acids, while the carboxylic acid can be

coupled with amines, making it a versatile tool for covalently linking different molecular entities.

Plausible Synthetic Pathway
The synthesis of Amino-PEG9-acid from a commercially available PEG derivative, such as

nonaethylene glycol, typically involves a series of protection, functional group interconversion,

and deprotection steps. A common strategy is to start with a protected version of the target

molecule, such as Boc-NH-PEG9-COOtBu, and then remove the protecting groups in the final

steps.

A plausible multi-step synthesis is outlined below, starting from nonaethylene glycol. This route

involves the selective protection of one hydroxyl group, conversion of the other to a protected
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amine, modification of the first hydroxyl to a protected carboxylic acid, and finally, simultaneous

deprotection to yield the desired product.

Experimental Protocols
Step 1: Monotosylation of Nonaethylene Glycol
This initial step selectively activates one of the terminal hydroxyl groups of nonaethylene glycol,

preparing it for subsequent nucleophilic substitution.

Reaction:

Protocol:

Dissolve nonaethylene glycol (1 equivalent) in anhydrous pyridine at 0°C under a nitrogen

atmosphere.

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding cold water.

Extract the product with dichloromethane (DCM).

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Azide Formation
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The tosylated PEG is converted to an azide, which can be subsequently reduced to a primary

amine.

Reaction:

Protocol:

Dissolve the monotosylated nonaethylene glycol (1 equivalent) in dimethylformamide (DMF).

Add sodium azide (NaN₃) (3 equivalents) to the solution.

Heat the reaction mixture to 80-90°C and stir for 12 hours.

Monitor the reaction by TLC.

After cooling to room temperature, add water and extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

The resulting azido-PEG9-alcohol is typically used in the next step without further

purification.

Step 3: Boc Protection of the Azide and Oxidation to
Carboxylic Acid
The azide is reduced to an amine and immediately protected with a Boc group. The terminal

alcohol is then oxidized to a carboxylic acid.

Reaction:

N₃-(CH₂CH₂O)₉-H + H₂/Pd-C --> H₂N-(CH₂CH₂O)₉-H

H₂N-(CH₂CH₂O)₉-H + (Boc)₂O --> Boc-HN-(CH₂CH₂O)₉-H

Boc-HN-(CH₂CH₂O)₉-H + Jones Reagent --> Boc-HN-(CH₂CH₂O)₈-CH₂COOH
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Protocol:

Dissolve the azido-PEG9-alcohol (1 equivalent) in methanol.

Add Palladium on carbon (10% w/w) to the solution.

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature for 12-24 hours.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Dissolve the resulting amino-PEG9-alcohol in a mixture of dioxane and water.

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) and sodium bicarbonate (2

equivalents).

Stir the mixture at room temperature for 12-16 hours.

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Dissolve the crude Boc-protected alcohol in acetone and cool to 0°C.

Add Jones reagent dropwise until a persistent orange color is observed.

Stir for 2 hours at 0°C, then quench with isopropanol.

Dilute with water and extract with ethyl acetate.

Wash the organic layer with brine, dry, and concentrate to yield Boc-NH-PEG9-COOH.

Step 4: Deprotection to Yield Amino-PEG9-acid
The final step involves the removal of the Boc protecting group under acidic conditions to yield

the target compound.

Reaction:
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Protocol:

Dissolve the Boc-protected Amino-PEG9-acid (1 equivalent) in a solution of 25-50%

trifluoroacetic acid (TFA) in dichloromethane (DCM).

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess

TFA.

The resulting product is the TFA salt of Amino-PEG9-acid. If the free amine is required, a

basic work-up can be performed by dissolving the residue in DCM and washing with a

saturated sodium bicarbonate solution.

Data Presentation
Table 1: Physicochemical Properties of Amino-PEG9-acid

Property Value Reference

Molecular Formula C₂₁H₄₃NO₁₁ [1]

Molecular Weight 485.57 g/mol [2]

CAS Number 1191079-83-0 [1]

Appearance Solid [3]

Purity ≥95% [2]

Solubility Water, DMSO, DMF

Table 2: Typical Reaction Parameters for Synthesis
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Step Key Reagents Solvent
Temperature
(°C)

Typical Yield
(%)

1.

Monotosylation

Nonaethylene

glycol, TsCl,

Pyridine

Pyridine 0 to RT 70-85

2. Azide

Formation

TsO-PEG₉-OH,

NaN₃
DMF 80-90 >90

3. Boc-Protection

& Oxidation

H₂/Pd-C,

(Boc)₂O, Jones

Reagent

MeOH,

Dioxane/H₂O,

Acetone

RT, 0
60-75 (over 3

steps)

4. Deprotection
Boc-NH-PEG₉-

COOH, TFA
DCM RT >95

Visualizations
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Nonaethylene Glycol
HO-(CH₂CH₂O)₉-H

Monotosylated PEG
TsO-(CH₂CH₂O)₉-H

TsCl, Pyridine Azido-PEG-alcohol
N₃-(CH₂CH₂O)₉-H

NaN₃, DMF Boc-Amino-PEG-acid
Boc-HN-(CH₂CH₂O)₈-CH₂COOH

1. H₂/Pd-C
2. (Boc)₂O

3. Jones Reagent Amino-PEG9-acid
H₂N-(CH₂CH₂O)₈-CH₂COOH

TFA, DCM

Deprotection Protocol

Dissolve Boc-NH-PEG9-COOH
in TFA/DCM

Stir at Room Temperature
(1-2 hours)

Monitor by TLC/LC-MS

Concentrate under
reduced pressure

Amino-PEG9-acid · TFA Salt

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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